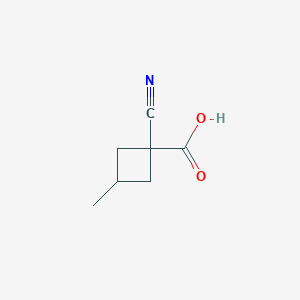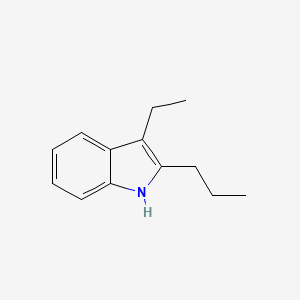![molecular formula C8H14N4O B1528525 1-(2-甲氧基乙基)-1H,4H,5H,6H,7H-[1,2,3]三唑并[4,5-c]吡啶 CAS No. 1481032-08-9](/img/structure/B1528525.png)
1-(2-甲氧基乙基)-1H,4H,5H,6H,7H-[1,2,3]三唑并[4,5-c]吡啶
描述
“1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of compounds that have been found to have a wide range of biological activities . They are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
The synthesis of triazolopyridines has been a subject of research for many years . A common approach to constructing the [1,2,4]triazolo [1,5- a ]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb (OAc) 4, or MnO 2, as well as more environmentally friendly PIFA (PhI (OCOCF 3) 2) and I 2 /KI were used .
Chemical Reactions Analysis
Triazolopyridines are known to react with a variety of reagents . For example, the conversion of N - (2-pyridyl)guanidines to 2-amino [1,2,4]pyrazolo [1,5- a ]pyridines, a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system was proposed . 2-Amino [1,2,4]pyrazolo [1,5- a ]pyridines were also obtained in moderate yields by the action of NCS on N - (2-pyridyl)guanidines, followed by treatment with a base .
科学研究应用
Medicinal Chemistry: c-Met Inhibition
This compound is part of a class of heterocycles that have been studied for their potential in inhibiting the c-Met protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Derivatives of triazolopyridine, such as the one , have shown promise in this area, with some compounds reaching clinical trials.
Neuropharmacology: GABA A Modulation
Triazolopyridines have been reported to exhibit GABA A allosteric modulating activity . This activity is significant because GABA A receptors are a class of receptors that respond to the neurotransmitter GABA (gamma-aminobutyric acid), which is the chief inhibitory compound in the mature vertebrate central nervous system. Modulation of these receptors can have therapeutic applications in treating conditions like anxiety and epilepsy.
Polymer Chemistry: Solar Cell Applications
The structural units of polymers that include triazolopyridine derivatives have been utilized in the development of solar cells . These polymers can contribute to the efficiency and stability of solar cells, making them an important area of research in renewable energy technologies.
Fluorescent Probes
Due to their unique chemical structure, triazolopyridines can serve as fluorescent probes . Fluorescent probes are essential tools in biochemistry and molecular biology for the study of cellular processes. They can be used to label or detect specific biomolecules, like proteins or nucleic acids, within cells or biological systems.
Chemosensors for Metal Ions
Triazolopyridine derivatives have been tested as chemosensors for metal ions . These chemosensors can detect the presence of specific metal ions by producing a measurable signal, usually a change in color or fluorescence. This is particularly useful in environmental monitoring and industrial processes where metal ion detection is crucial.
EGFR Inhibitors in Cancer Therapy
Fused triazolopyridine compounds have been synthesized and evaluated for their potential as EGFR inhibitors . EGFR, or Epidermal Growth Factor Receptor, is another important target in cancer therapy. Inhibitors that can block the activity of EGFR can be effective in treating various types of cancer.
Anticonvulsant and Antibacterial Agents
The 1,2,3-triazole core, which is part of the compound’s structure, is known to be present in several medicinal compounds, including anticonvulsant drugs and broad-spectrum antibiotics . This highlights the compound’s potential in contributing to the development of new therapeutic agents.
Material Science: Supramolecular Chemistry
The triazole ring, a feature of the compound, is known for its role in supramolecular chemistry . Supramolecular chemistry involves the study of entities that are formed by the association of two or more chemical species held together by non-covalent bonds. This field has implications in the creation of novel materials with specific properties.
未来方向
Triazolopyridines have found wide application in drug design . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future . Therefore, the future directions of “1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” could be in the field of drug discovery and development .
作用机制
Target of Action
The compound “1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazoles, in general, are known to interact with their targets through non-covalent bonds, which can induce broad-spectrum biological activities . The specificity of the action of these inhibitors is often attributed to the selective binding at a given site in the system .
Biochemical Pathways
Triazoles have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . They have been associated with antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . .
Result of Action
Triazoles have been associated with a variety of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
属性
IUPAC Name |
1-(2-methoxyethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-13-5-4-12-8-2-3-9-6-7(8)10-11-12/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSTEOVIGIVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CNCC2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1481032-08-9 | |
| Record name | 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
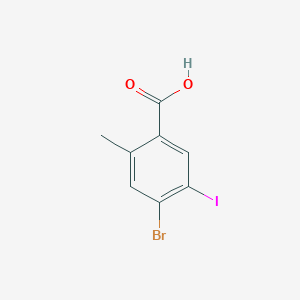
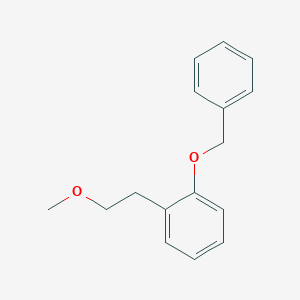
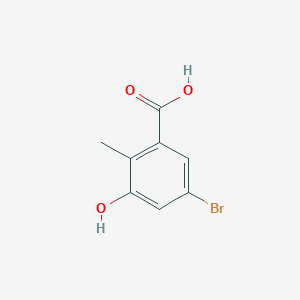
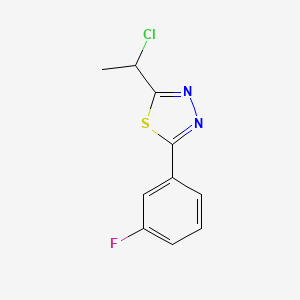
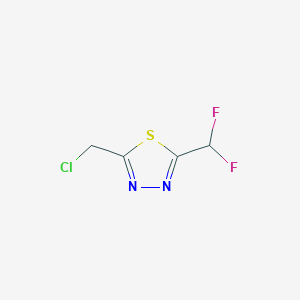
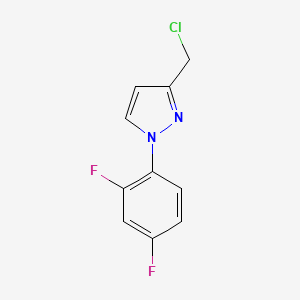
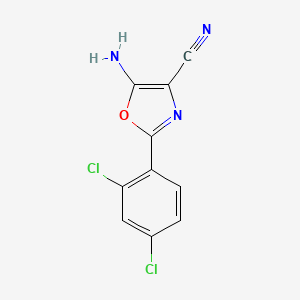
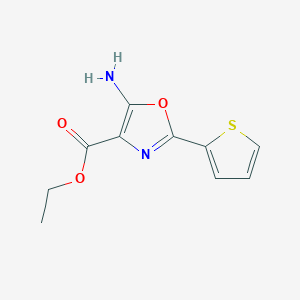

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
